2-[2-(Bromomethyl)phenyl]naphthalene
Description
Structural Characterization of 2-[2-(Bromomethyl)phenyl]naphthalene
Crystallographic Analysis and Molecular Geometry
The crystal structure of this compound derivatives has been resolved in related compounds, such as 1-(2′-hydroxy-3′,6′-diethylphenyl)-2-(bromomethyl)naphthalene, which crystallizes in the monoclinic space group P2₁/n. The naphthalene core adopts a planar configuration, while the bromomethyl-substituted phenyl ring exhibits a dihedral angle of 63.63°–78.54° relative to the naphthalene plane. This orthogonal arrangement minimizes steric hindrance between the bulky substituents and the aromatic system.
In a homolog with 4-bromomethylbenzoyl groups, the benzene rings form a dihedral angle of 2.94° with the naphthalene system, highlighting the flexibility of the bromomethyl group in adopting anti-orientations. The C–Br bond length in such structures averages 1.98 Å, consistent with typical C(sp³)–Br covalent bonds.
Table 1: Crystallographic Parameters of Selected Bromomethyl-Substituted Naphthalenes
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| Unit Cell (a) | 16.958 | |
| Unit Cell (b) | 21.337 | |
| Unit Cell (c) | 9.353 | |
| Dihedral Angle (Ph–Nap) | 63.63–78.54 | |
| C–Br Bond Length | 1.975–1.979 |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The ¹H NMR spectrum of this compound derivatives typically exhibits distinct signals for the naphthalene protons (δ 7.2–8.5 ppm) and the bromomethyl group (δ 4.3–4.5 ppm, singlet). The methylene protons adjacent to bromine show no splitting due to the absence of neighboring hydrogens. ¹³C NMR resonances for the bromomethyl carbon appear at δ 30–35 ppm, while aromatic carbons range from δ 120–140 ppm.
Infrared (IR) Spectroscopy and Functional Group Verification
IR spectroscopy identifies the C–Br stretch at 500–600 cm⁻¹, alongside aromatic C=C vibrations at 1,450–1,600 cm⁻¹. The absence of O–H or N–H stretches confirms the hydrocarbon nature of the compound.
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) of bromomethyl-substituted naphthalenes shows a molecular ion peak ([M]⁺) at m/z 296 (for C₁₇H₁₃Br). Characteristic fragment ions include [M–Br]⁺ (m/z 217) and [C₁₀H₇]⁺ (m/z 127), corresponding to the naphthalene core.
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
DFT calculations at the B3LYP/6-31G(d) level predict a HOMO-LUMO gap of 4.2 eV for this compound, indicating moderate electronic stability. The electrostatic potential map reveals electron-deficient regions near the bromomethyl group, favoring nucleophilic attack at the methylene carbon.
Molecular Orbital Analysis and Electronic Properties
Frontier molecular orbital analysis shows that the HOMO is localized on the naphthalene ring, while the LUMO resides on the bromomethyl-substituted phenyl group. This spatial separation suggests charge-transfer interactions in excited states, relevant to optoelectronic applications.
Properties
CAS No. |
61684-55-7 |
|---|---|
Molecular Formula |
C17H13Br |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
2-[2-(bromomethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H13Br/c18-12-16-7-3-4-8-17(16)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2 |
InChI Key |
GJVSHKYHUSYPAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Physical Properties
The following table summarizes key structural analogs of 2-[2-(bromomethyl)phenyl]naphthalene, highlighting differences in substituents, molecular weights, and physical properties:
Key Observations :
- Bromine position significantly impacts reactivity. For example, 2-(bromomethyl)naphthalene is more reactive in nucleophilic substitutions than 1-bromo derivatives due to steric and electronic effects .
- Di-brominated analogs (e.g., 1-bromo-2-(bromomethyl)naphthalene) exhibit enhanced electrophilicity, making them suitable for stepwise functionalization .
Reactivity Trends :
- Bromomethyl groups (as in 2-(bromomethyl)naphthalene) facilitate alkylation in drug synthesis (e.g., antiproliferative sulfonamides in ) .
- Bromophenyl-substituted naphthalenes (e.g., 2-(3-bromophenyl)naphthalene) are preferred in materials science for their extended π-systems .
Toxicity and Environmental Impact
- Naphthalene derivatives, including brominated analogs, are associated with respiratory, hepatic, and renal toxicity.
Preparation Methods
Reaction Mechanism and Conditions
The direct bromination of 2-(2-methylphenyl)naphthalene with molecular bromine (Br₂) in tetrachloromethane (CCl₄) under UV irradiation represents a classical radical pathway. This method, adapted from the synthesis of 2-(bromomethyl)benzoic acid, involves homolytic cleavage of Br₂ to generate bromine radicals, which abstract a hydrogen atom from the methyl group, forming a benzyl radical. Subsequent bromine capture yields the desired bromide.
Optimized Protocol :
Challenges and Side Reactions
Excessive bromine or prolonged irradiation risks dibromination at adjacent positions. Monitoring via TLC (hexane/EtOAc, 1:1) is critical to arrest the reaction at the monobrominated stage. Hydrogen bromide (HBr) evolution during the reaction necessitates proper ventilation.
N-Bromosuccinimide (NBS)-Mediated Bromination
Selective Bromination with AIBN Initiation
NBS in the presence of azobisisobutyronitrile (AIBN) offers a safer alternative to Br₂, minimizing handling risks. This method, validated in the synthesis of 4-(bromomethyl)benzonitrile, proceeds via a chain mechanism where AIBN generates radicals to abstract hydrogen, initiating bromide transfer from NBS.
Optimized Protocol :
Advantages Over Br₂-Based Methods
-
Selectivity : NBS preferentially targets allylic and benzylic positions, reducing polybromination.
-
Safety : Eliminates toxic bromine gas exposure.
-
Scalability : Consistent yields (>90%) in multi-gram syntheses.
Comparative Analysis of Bromination Methods
| Parameter | Br₂/UV Method | NBS/AIBN Method |
|---|---|---|
| Yield | 84% | 90% |
| Reaction Time | 2–3 hours | 8 hours |
| Safety | Moderate (HBr evolution) | High (no gaseous byproducts) |
| Selectivity | Moderate | High |
| Cost | Low | Moderate |
The NBS method excels in safety and selectivity, albeit with longer reaction times. Br₂ remains cost-effective for large-scale applications where side products are manageable.
Alternative Synthetic Routes
Friedel-Crafts Alkylation
Electrophilic substitution using 2-bromomethylbenzyl chloride and naphthalene in the presence of AlCl₃ is plausible but risks regioselectivity issues and oligomerization.
Purification and Characterization
Recrystallization Techniques
Crude product purification employs mixed solvents:
Q & A
Q. What advanced techniques validate the compound’s role in catalytic C–H activation?
- Methodological Answer : Use:
- X-ray crystallography : Resolve metal-ligand coordination geometries.
- Kinetic isotope effects (KIE) : Probe rate-determining steps in C–H bond cleavage.
Cross-reference mechanistic data with DFT-calculated transition states .
Toxicity Screening Endpoints (Table)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
